

# Chemical properties of 3-(3-Chloro-5-fluorophenyl)propanal

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(3-Chloro-5-fluorophenyl)propanal

CAS No.: 951890-33-8

Cat. No.: B1326145

[Get Quote](#)

Technical Whitepaper: Chemical Properties and Synthetic Utility of **3-(3-Chloro-5-fluorophenyl)propanal**

## Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of di-halogenated aromatic rings is a proven tactic for optimizing pharmacokinetic profiles. **3-(3-Chloro-5-fluorophenyl)propanal** (CAS: 951890-33-8) is a highly versatile, bifunctional building block<sup>[1]</sup>. It marries the metabolic robustness of a 3-chloro-5-fluorophenyl moiety with the high electrophilic reactivity of a terminal aldehyde. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its mechanistic utility in drug discovery pipelines.

## Physicochemical Properties

The unique substitution pattern of this compound—featuring both a highly electronegative fluorine atom and a larger, lipophilic chlorine atom—significantly influences its electronic distribution and solubility<sup>[2]</sup>. Below is a summary of its core quantitative data.

Property	Value
IUPAC Name	3-(3-chloro-5-fluorophenyl)propanal
CAS Number	951890-33-8[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClFO[1]
Molecular Weight	186.61 g/mol
SMILES String	O=CCCC1=CC(F)=CC(Cl)=C1[1]
Functional Groups	Aryl halide (Cl, F), Aliphatic Aldehyde
Predicted State (STP)	Colorless to pale yellow liquid

## Validated Synthetic Workflow: Controlled Reduction

Synthesizing pure aliphatic aldehydes directly from their corresponding carboxylic acids is notoriously prone to over-reduction, yielding the primary alcohol. To establish a self-validating, high-yield protocol, we utilize a two-step sequence starting from the commercially available precursor, 3-(3-Chloro-5-fluorophenyl)propanoic acid (CAS: 886498-21-1)[4].

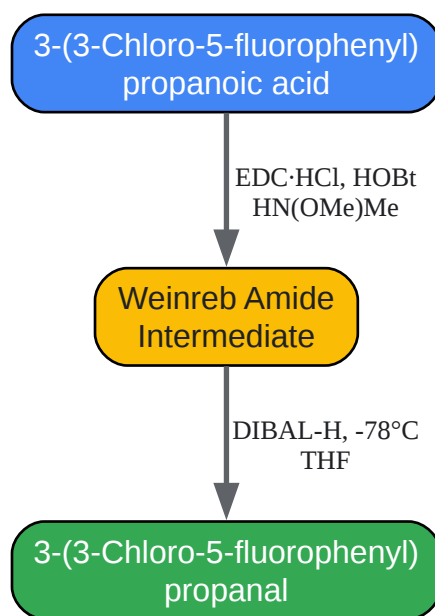
### Step-by-Step Methodology

#### Phase 1: Amidation (Weinreb Amide Formation)

- Reagents: Dissolve 1.0 eq of 3-(3-Chloro-5-fluorophenyl)propanoic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of N,O-Dimethylhydroxylamine hydrochloride, 1.5 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
- Causality: EDC and HOBt activate the carboxylic acid to prevent competitive side reactions. The addition of N,O-dimethylhydroxylamine forms a Weinreb amide. This specific intermediate is critical because it forms a stable, five-membered chelated intermediate with reducing agents, effectively halting the reaction at the aldehyde oxidation state.
- Validation (IPC): Monitor via LC-MS. The reaction is complete when the acid mass signal disappears and the [M+H]<sup>+</sup> signal for the Weinreb amide emerges.

#### Phase 2: Cryogenic Reduction

- Reagents: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to  $-78\text{ }^{\circ}\text{C}$  under an argon atmosphere. Add 1.1 eq of Diisobutylaluminum hydride (DIBAL-H) dropwise.
- Causality: DIBAL-H is a bulky, electrophilic reducing agent. The cryogenic temperature ( $-78\text{ }^{\circ}\text{C}$ ) is strictly required to stabilize the tetrahedral aluminum chelate and prevent nucleophilic attack on the halogenated aromatic ring.
- Quench & Validation: Quench the reaction strictly with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Aluminum salts form intractable, gelatinous emulsions in water; Rochelle's salt chelates the aluminum ions, forcing a clean biphasic separation. Validate aldehyde formation via TLC (Hexane:EtOAc 4:1), looking for a new, less polar UV-active spot.



[Click to download full resolution via product page](#)

Synthetic workflow for **3-(3-Chloro-5-fluorophenyl)propanal** via Weinreb amide.

## Chemical Reactivity & Drug Discovery Applications

The value of **3-(3-Chloro-5-fluorophenyl)propanal** lies in its dual functionality. The terminal aldehyde is a highly reactive electrophile, while the halogenated tail acts as a metabolically stable pharmacophore.

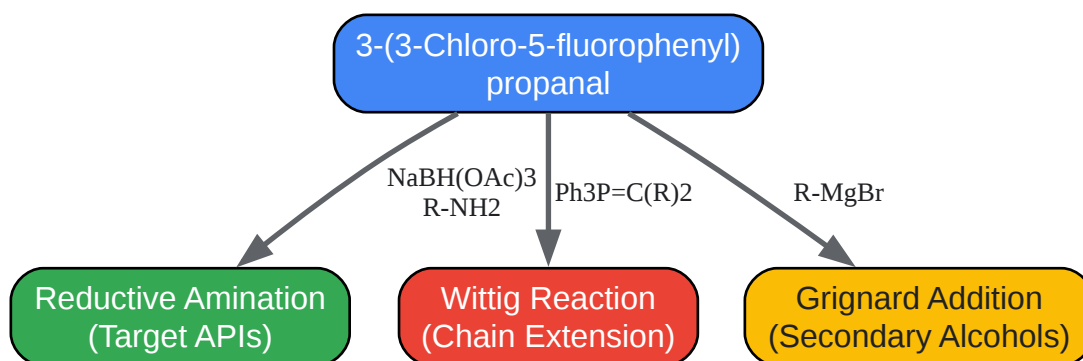
## The "Magic of Halogens" in Medicinal Chemistry

The introduction of fluorine into organic molecules is a hallmark of successful drug design (e.g., atorvastatin, levofloxacin)[5]. Fluorine's high electronegativity and small Van der Waals radius lower the pKa of nearby basic centers and block Cytochrome P450-mediated oxidation, drastically improving the drug's half-life[5]. Conversely, the larger chlorine atom increases lipophilicity, allowing the aromatic ring to anchor deeply into hydrophobic protein pockets[2].

## Divergent Synthetic Applications

Because of the terminal aldehyde, this compound can be rapidly grafted onto complex molecular scaffolds:

- Reductive Amination: Reacting the aldehyde with primary or secondary amines (using  $\text{NaBH}(\text{OAc})_3$ ) yields substituted alkylamines. This is the primary route for synthesizing CNS-active compounds, where a basic nitrogen is required for receptor binding.
- Wittig Olefination: Reaction with phosphonium ylides allows for carbon-chain extension, converting the propanal into longer, functionalized alkenes.
- Grignard Addition: Nucleophilic attack by organomagnesium reagents yields secondary alcohols, creating new chiral centers for structure-activity relationship (SAR) exploration.



[Click to download full resolution via product page](#)

Divergent synthetic applications of the propanal functional group.

## References

- ChemScene. "3-(3-Chloro-5-fluorophenyl)propanoic acid".

- BenchChem. "A Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride".
- Fluorochem. "3-(3-Chloro-5-fluorophenyl)propionaldehyde".
- Bidepharm. "CAS:842124-18-9, 3-(3-Chloro-5-fluorophenyl)-1-propene".
- Tokyo Chemical Industry (TCI). "Fluorination Reagents, Fluorinated Building Blocks".

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. fluorochem.co.uk](http://1.fluorochem.co.uk) [[fluorochem.co.uk](http://fluorochem.co.uk)]
- [2. pdf.benchchem.com](http://2.pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- [3. CAS:842124-18-9, 3-\(3-Chloro-5-fluorophenyl\)-1-propene-毕得医药](http://3.CAS:842124-18-9,3-(3-Chloro-5-fluorophenyl)-1-propene-毕得医药) [[bidepharm.com](http://bidepharm.com)]
- [4. chemscene.com](http://4.chemscene.com) [[chemscene.com](http://chemscene.com)]
- [5. tcichemicals.com](http://5.tcichemicals.com) [[tcichemicals.com](http://tcichemicals.com)]
- To cite this document: BenchChem. [Chemical properties of 3-(3-Chloro-5-fluorophenyl)propanal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326145/docs#chemical-properties-of-3-3-chloro-5-fluorophenyl-propanal>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)